3-(Dodecyloxy)aniline
Description
Structure
3D Structure
Properties
CAS No. |
72621-23-9 |
|---|---|
Molecular Formula |
C18H31NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
3-dodecoxyaniline |
InChI |
InChI=1S/C18H31NO/c1-2-3-4-5-6-7-8-9-10-11-15-20-18-14-12-13-17(19)16-18/h12-14,16H,2-11,15,19H2,1H3 |
InChI Key |
GMFOWSVAUOVCJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=CC(=C1)N |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 3 Dodecyloxy Aniline
Advanced Synthetic Routes to 3-(Dodecyloxy)aniline and Analogues
The synthesis of this compound and related alkoxyanilines often involves the selective alkylation of the hydroxyl group of an aminophenol precursor. Achieving this selectivity is crucial due to the competitive nucleophilicity of the amino group.
Alkylation Strategies for Aniline (B41778) Derivatives
A primary and effective strategy for synthesizing this compound is the direct O-alkylation of 3-aminophenol. To prevent the undesired N-alkylation, the amino group is typically protected first. A common method involves reacting the aminophenol with benzaldehyde to form a Schiff base (an imine), temporarily masking the amino group. researchgate.net Following protection, the phenolic hydroxyl group can be alkylated using an appropriate alkyl halide.
In the case of this compound, 1-bromododecane (dodecyl bromide) is used as the alkylating agent in the presence of a weak base such as potassium carbonate (K₂CO₃) in a solvent like acetone. researchgate.netumich.edu The mixture is typically refluxed to drive the reaction to completion. The final step is the hydrolysis of the imine protecting group, which is readily accomplished with an aqueous acid solution, such as hydrochloric acid (HCl), to liberate the free amino group and yield the target product, this compound. researchgate.netumich.edu This method has proven effective for a range of primary alkyl halides, providing satisfactory yields. umich.eduresearchgate.net
The table below summarizes the yields for the selective O-alkylation of 3-aminophenol using various primary alkyl halides under optimized conditions.
| Entry | Alkyl Halide (R'-X) | Product | Yield (%) |
| 1 | Benzyl Bromide | 3-(Benzyloxy)aniline | 93.5 |
| 2 | Allyl Bromide | 3-(Allyloxy)aniline | 82.2 |
| 3 | Methyl Iodide | 3-Methoxyaniline | 53.8 |
| 4 | n-Pentyl Bromide | 3-(Pentyloxy)aniline | 62.8 |
| 5 | n-Dodecyl Bromide | This compound | 67.4 |
| Data sourced from ARKIVOC 2010 (ix) 293-299. researchgate.netumich.edu |
Multi-step Synthesis Protocols for Specific Aniline Derivatives
The synthesis of this compound serves as an excellent example of a multi-step protocol designed for the selective functionalization of a bifunctional starting material. Aromatic amines are crucial structural motifs in pharmaceuticals and functional materials, and developing precise synthetic routes is essential. uva.nl
The protocol can be summarized in three distinct steps:
Protection of the Amino Group : 3-Aminophenol is reacted with benzaldehyde in methanol. The solvent is then removed, and the resulting N-benzylidene-3-aminophenol is isolated, often by recrystallization. umich.edu This step is critical for directing the subsequent reaction to the desired hydroxyl position.
O-Alkylation : The protected intermediate is dissolved in acetone with potassium carbonate. Dodecyl bromide is added, and the mixture is heated at reflux for an extended period (e.g., 20 hours) to form N-benzylidene-3-(dodecyloxy)aniline. umich.edu
Deprotection (Hydrolysis) : After the reaction, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then treated with aqueous hydrochloric acid to hydrolyze the imine. Subsequent neutralization with a base like sodium bicarbonate (NaHCO₃) and extraction with an organic solvent yields the final product, this compound. researchgate.netumich.edu
This sequence highlights the strategic use of protecting groups, a fundamental concept in organic synthesis, to achieve regioselective functionalization in molecules with multiple reactive sites. medium.com
Functionalization Strategies for this compound Derivatives
Once synthesized, the this compound core can be further modified to create more complex molecules with specific properties. Functionalization can target the aromatic ring or the amino group to introduce new chemical moieties.
Introduction of Sulfonate Moieties onto this compound
The introduction of a sulfonate group (–SO₃H) onto an aniline ring is a key transformation for creating dyes, pharmaceuticals, and other functional materials. A modern and effective method for this functionalization involves a sulfamation-rearrangement sequence. nih.gov
This process can be achieved in a one-pot reaction using tributylsulfoammonium betaine (TBSAB) as a mild N-sulfamating relay reagent. The reaction proceeds through two main stages:
N-Sulfamation : The aniline derivative, such as this compound, is first reacted with TBSAB at room temperature. This step forms an N-sulfamate intermediate (Ar-NH-SO₃⁻).
Thermal Rearrangement : The N-sulfamate is then heated, causing the release of sulfur trioxide (SO₃), which subsequently reacts with the aniline ring via an intermolecular electrophilic aromatic substitution (SEAr) mechanism. This rearrangement typically yields the para-sulfonated aniline as the major product due to steric factors. nih.gov
This method avoids the harsh, strongly acidic conditions of traditional sulfonation reactions. Furthermore, by controlling the reaction temperature, it is possible to modulate the ortho-para selectivity of the final product. nih.gov The table below shows the results of this one-pot sulfonation on various aniline derivatives, demonstrating its broad applicability.
| Entry | Substrate | Product | Isolated Yield (%) |
| 1 | Aniline | 4-Aminobenzenesulfonic acid | 70 |
| 2 | 2,6-Dimethylaniline | 4-Amino-3,5-dimethylbenzenesulfonic acid | 79 |
| 3 | N,N-Dimethylaniline | 4-(Dimethylamino)benzenesulfonic acid | 70 |
| 4 | N-Methylindole | N-Methyl-1H-indole-3-sulfonic acid | 80 |
| Data sourced from ChemRxiv. 2023. DOI: 10.26434/chemrxiv-2023-y15g8-v2. nih.gov |
Derivatization for Supramolecular Building Blocks
The long dodecyloxy chain on this compound makes it an ideal precursor for creating amphiphilic molecules that can self-assemble into ordered structures, such as liquid crystals. These materials are foundational to supramolecular chemistry.
One derivatization strategy involves converting the aniline into an amide. For instance, this compound can be reacted with an appropriate acyl chloride to form a bent-core or rod-shaped amide molecule. These synthesized amides can exhibit liquid crystalline properties, forming specific phases (e.g., smectic C, smectic A) upon heating. molaid.com
The self-assembly into these ordered phases is driven by non-covalent interactions, particularly intermolecular hydrogen bonding between the amide groups (N-H···O=C). These interactions can lead to the formation of linear molecular aggregates within the smectic layers, a key feature of their supramolecular architecture. The thermal behavior and phase transitions of these materials are typically studied using techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC). molaid.com
Polymerization Science and Advanced Poly 3 Dodecyloxy Aniline Systems
Oxidative Polymerization Kinetics and Mechanisms of 3-(Dodecyloxy)aniline
The polymerization of this compound, like other aniline (B41778) derivatives, proceeds via an oxidative mechanism. This process involves the formation of radical cations from the monomer, which then couple to form dimers, oligomers, and ultimately the polymer chain. The kinetics of this reaction are influenced by several factors, including the concentrations of the monomer and the oxidizing agent.
The rate of oxidative polymerization of aniline derivatives is critically dependent on the concentrations of both the monomer and the oxidant. Generally, an increase in the concentration of either the monomer or the oxidant leads to an accelerated reaction rate. researchgate.net However, the relationship is not always linear and can be influenced by factors such as the formation of intermediate species and the reaction medium's pH. nih.gov
Table 1: Illustrative Effect of Monomer and Oxidant Concentration on Polymerization Rate
| Monomer Concentration (mol/L) | Oxidant Concentration (mol/L) | Relative Polymerization Rate |
| 0.1 | 0.1 | 1.0 |
| 0.2 | 0.1 | 1.8 |
| 0.1 | 0.2 | 2.1 |
| 0.2 | 0.2 | 3.5 |
Note: This table provides an illustrative example of the expected trend for this compound polymerization based on general principles of aniline polymerization. Actual rates would need to be determined experimentally.
The apparent activation energy (Ea) is a crucial parameter for quantifying the temperature sensitivity of the polymerization reaction. It is determined by studying the reaction rate at different temperatures and applying the Arrhenius equation. For the oxidative polymerization of aniline and its derivatives, the Ea provides insights into the energy barrier that must be overcome for the reaction to proceed.
Development of Soluble Poly(this compound) Derivatives
A significant challenge with polyaniline is its limited solubility in common organic solvents, which hinders its processability. The incorporation of long alkyl chains, such as the dodecyloxy group, is a well-established strategy to overcome this limitation.
The introduction of flexible alkyl substituents onto the polyaniline backbone is a primary strategy to enhance solubility. researchgate.net These alkyl groups increase the entropy of the system and disrupt the strong interchain interactions (π-π stacking) that are responsible for the insolubility of the parent polyaniline. The dodecyloxy group in this compound provides a significant steric barrier between polymer chains, effectively reducing intermolecular forces and promoting dissolution in organic solvents. researchgate.net This improved solubility allows for easier processing and characterization of the polymer, opening up possibilities for various applications.
The length of the alkyl chain substituent has a profound impact on the properties of the resulting polymer. nih.govresearchgate.netrsc.orgmdpi.comresearchgate.net Generally, as the alkyl chain length increases, the solubility of the polymer in nonpolar organic solvents improves. researchgate.net The dodecyl chain in this compound is sufficiently long to impart good solubility.
However, the introduction of long alkyl chains can also influence other properties. For instance, it can affect the packing of the polymer chains in the solid state, which in turn can alter the electrical conductivity and optical properties of the material. nih.govresearchgate.net While the dodecyloxy group enhances solubility, it may lead to a decrease in conductivity compared to unsubstituted polyaniline due to the increased distance between polymer backbones, which hinders charge transport. The long alkyl chain can act as a physical spacer, disturbing crowded interdigitation of side chains. nih.gov
Table 2: General Impact of Alkyl Chain Length on Polyaniline Derivative Properties
| Alkyl Chain Length | Solubility in Organic Solvents | Electrical Conductivity | Interchain Spacing |
| Short (e.g., Methyl) | Low | High | Small |
| Medium (e.g., Hexyl) | Moderate | Moderate | Medium |
| Long (e.g., Dodecyl) | High | Lower | Large |
Note: This table illustrates general trends observed for polyaniline derivatives.
Copolymerization Approaches Involving this compound Monomers
Copolymerization is a versatile technique used to create polymers with tailored properties by combining two or more different monomers. uwaterloo.cajept.de Incorporating this compound into a copolymer structure can be a strategic approach to combine its desirable properties, such as high solubility, with the advantageous characteristics of other monomers.
Advanced Spectroscopic and Microscopic Characterization of 3 Dodecyloxy Aniline and Its Polymeric Forms
Spectroscopic Elucidation of Molecular and Electronic Structures
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is an indispensable tool for identifying the functional groups present in 3-(dodecyloxy)aniline and for monitoring the structural changes that occur during its polymerization.
In the FT-IR spectrum of the this compound monomer, characteristic absorption bands are observed. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3433-3355 cm⁻¹ researchgate.net. Aromatic C-H stretching vibrations are expected to produce signals around 3032 cm⁻¹ researchgate.net. The presence of the long dodecyloxy chain will be evidenced by strong C-H stretching bands from the methylene (B1212753) (CH₂) and methyl (CH₃) groups in the 2960-2850 cm⁻¹ range. Furthermore, the C-O-C stretching of the ether linkage is anticipated to show a strong absorption band.
Upon polymerization to poly(this compound), significant changes in the FT-IR spectrum are observed, confirming the formation of the polymer backbone. The characteristic bands for the N-H stretching of the primary amine in the monomer disappear and are replaced by a broader band corresponding to the N-H stretching of the secondary amine in the polymer chain.
The spectrum of poly(this compound) is expected to exhibit the characteristic vibrational features of polyaniline in its emeraldine (B8112657) salt form mdpi.com. Key absorption bands include those at approximately 1565 cm⁻¹ and 1490 cm⁻¹, which are assigned to the stretching modes of the quinoid and benzenoid rings, respectively mdpi.com. The presence of both these bands indicates the successful polymerization and the formation of the characteristic polyaniline backbone researchgate.net. A strong absorption band around 1246 cm⁻¹ is attributed to the C–N stretching associated with polaron formation mdpi.com. Additionally, in-plane C–H bending modes, indicative of protonation-induced delocalization, are observed in the 1145–1160 cm⁻¹ range mdpi.com. The out-of-plane C-H deformations and ring vibrations of the substituted aromatic system appear as bands below 1000 cm⁻¹ mdpi.com.
Interactive Table: FT-IR Peak Assignments for this compound and Poly(this compound)
| Wavenumber (cm⁻¹) | Assignment in this compound | Assignment in Poly(this compound) |
| ~3400 | N-H stretch (primary amine) | N-H stretch (secondary amine) |
| ~3050 | Aromatic C-H stretch | Aromatic C-H stretch |
| 2925, 2850 | Aliphatic C-H stretch (dodecyl chain) | Aliphatic C-H stretch (dodecyl chain) |
| ~1600 | N-H bend (primary amine) | - |
| ~1565 | - | Quinoid ring C=C stretching |
| ~1490 | Aromatic C=C stretch | Benzenoid ring C=C stretching |
| ~1300 | C-N stretch | C-N-C vibrations |
| ~1246 | C-O-C stretch (ether) | C-N stretching (polaron) |
| ~1150 | - | In-plane C-H bending |
| Below 1000 | Aromatic C-H out-of-plane bend | Aromatic C-H out-of-plane bend |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic transitions within this compound and its polymer. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states.
For the this compound monomer, the UV-Vis spectrum is expected to show absorption bands corresponding to π-π* transitions within the benzene (B151609) ring.
The UV-Vis spectrum of poly(this compound) is characteristic of a conducting polymer and reveals the presence of different electronic states. Typically, two main absorption bands are observed for polyaniline and its derivatives nih.gov. The first band, usually found in the range of 300-400 nm, is attributed to the π-π* electron transition within the benzenoid segments of the polymer chain nih.gov. The second absorption band, which appears at longer wavelengths, typically around 600 nm or higher, is associated with the excitation of electrons from the polaron band to the π* band and is a characteristic feature of the conducting emeraldine salt form of polyaniline researchgate.netresearchgate.net. The presence of a substituent on the aromatic ring can cause a shift in the absorption maxima nih.gov. For substituted polyanilines, a polaron transition peak around 800 nm is often observed researchgate.net.
Interactive Table: Electronic Transitions in this compound and Poly(this compound)
| Compound | Wavelength (nm) | Electronic Transition |
| This compound | ~250-300 | π-π* (Benzene ring) |
| Poly(this compound) | ~300-400 | π-π* (Benzenoid moiety) |
| Poly(this compound) | ~600-800 | n-π* (Quinoid moiety) / Polaron band |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation
NMR spectroscopy is a powerful technique for the detailed structural elucidation of this compound and its polymer. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR of this compound: The ¹H NMR spectrum of the monomer is expected to show distinct signals for the aromatic protons, the protons of the dodecyloxy chain, and the amine protons. The aromatic protons will appear as multiplets in the range of δ 6.5-7.5 ppm. The protons of the methylene group attached to the oxygen atom (-O-CH₂-) will resonate further downfield compared to the other methylene groups of the alkyl chain. The terminal methyl group of the dodecyl chain will appear as a triplet at approximately δ 0.9 ppm. The amine (-NH₂) protons are expected to show a broad singlet.
¹³C NMR of this compound: The ¹³C NMR spectrum of the monomer will show signals for each unique carbon atom. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon of the methylene group attached to the oxygen will be in the range of δ 60-70 ppm, while the other aliphatic carbons of the dodecyl chain will appear between δ 14-32 ppm.
NMR of Poly(this compound): Upon polymerization, the NMR spectra undergo significant changes. In the ¹H NMR spectrum of the polymer, the signals for the aromatic protons become broader and may shift downfield to the region of δ 7.06–7.62 nih.gov. A key indicator of successful polymerization is the disappearance of the signal corresponding to the -NH₂ protons of the monomer nih.gov. The signals for the dodecyloxy side chain will remain, although they may also show some broadening.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aromatic-H | 6.5 - 7.5 (m) | 110 - 160 |
| -NH₂ | broad singlet | - |
| -O-CH₂- | ~4.0 (t) | 60 - 70 |
| -(CH₂)₁₀- | 1.2 - 1.8 (m) | 22 - 32 |
| -CH₃ | ~0.9 (t) | ~14 |
Mass Spectrometry (MALDI-TOF MS, FD-MS) for Molecular Weight Verification
Mass spectrometry is a crucial technique for determining the molecular weight of the this compound monomer and for characterizing the molecular weight distribution of its polymeric forms.
For the this compound monomer, a standard mass spectrometry technique can be used to confirm its molecular weight.
For the characterization of poly(this compound), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a particularly useful technique sigmaaldrich.com. MALDI-TOF MS is a soft ionization method that allows for the analysis of large molecules like polymers without significant fragmentation sigmaaldrich.com. The resulting spectrum shows a distribution of polymer chains with different numbers of repeating units, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) sigmaaldrich.com. The spectrum would consist of a series of peaks, each corresponding to a different oligomer length, separated by the mass of the repeating monomer unit. This technique can also provide information about the end groups of the polymer chains sigmaaldrich.com.
Interactive Table: Expected Mass Spectrometry Data for this compound and its Polymer
| Compound | Technique | Expected Information |
| This compound | ESI-MS | Molecular ion peak confirming the molecular weight |
| Poly(this compound) | MALDI-TOF MS | Molecular weight distribution (Mn, Mw, PDI) |
| Poly(this compound) | MALDI-TOF MS | Identification of repeating unit mass |
| Poly(this compound) | MALDI-TOF MS | End-group analysis |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a complementary technique to FT-IR that provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations.
The Raman spectrum of poly(this compound) is expected to show characteristic bands that are indicative of the polyaniline backbone. The main Raman lines for polyaniline emeraldine base are typically observed at approximately 1162, 1214, 1374, 1486, and 1594 cm⁻¹ nipne.ro. These bands are associated with C-H bending of the quinoid ring, C-N stretching, C-C stretching of the quinoid ring, C=N stretching, and C-C stretching of the benzenoid ring, respectively nipne.ro. The Raman spectrum of the emeraldine salt form will show shifts in these bands and the appearance of new bands due to the protonation and formation of polarons. For instance, a band around 1330 cm⁻¹ is often attributed to the C-N⁺ stretching of the polaron structure researchgate.net. The presence of the dodecyloxy group will also contribute to the Raman spectrum, with characteristic C-H and C-C stretching and bending modes.
Interactive Table: Characteristic Raman Shifts for Poly(this compound)
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~1620 | C=C stretching (Benzenoid ring) |
| ~1590 | C=C stretching (Quinoid ring) |
| ~1480 | C=N stretching |
| ~1330 | C-N⁺ stretching (Polaron) |
| ~1220 | C-N stretching |
| ~1170 | C-H bending |
Morphological and Microstructural Analysis
The morphology and microstructure of poly(this compound) at the nanoscale and microscale are critical to its properties and performance in various applications. Techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM) are employed to visualize the surface and internal structure of the polymer.
The introduction of the long, flexible dodecyloxy side chain is expected to significantly influence the morphology of the resulting polymer compared to unsubstituted polyaniline. The bulky alkyl groups can affect the packing of the polymer chains, potentially leading to a more amorphous structure.
SEM analysis of poly(this compound) would provide information on the surface topography of the material. It is anticipated that the polymer may exhibit a granular or porous network structure, which is common for many substituted polyanilines. The size and shape of these features can be influenced by the polymerization conditions.
TEM can be used to investigate the internal structure of the polymer. It could reveal details about the arrangement of the polymer chains and the presence of any ordered domains within the amorphous matrix.
AFM is a powerful tool for characterizing the surface of the polymer film at a high resolution. It can provide quantitative data on surface roughness and can also be used to study the phase separation and domain structure in polymer blends or composites. The morphology of poly(this compound) films is expected to be dependent on the method of film preparation, such as spin-coating or drop-casting, and the solvent used.
Crystallographic and Phase Analysis by X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a primary technique for investigating the crystallographic structure and phase composition of materials. For poly(this compound), XRD is used to determine the degree of crystallinity and to gain insights into the arrangement of polymer chains.
Polyaniline is generally considered a semi-crystalline polymer, exhibiting both crystalline peaks and a broad amorphous halo in its XRD pattern. The introduction of the bulky dodecyloxy group in the meta position of the aniline (B41778) ring is expected to have a significant impact on the packing of the polymer chains. The long, flexible alkyl chains may disrupt the π-π stacking of the polyaniline backbone, potentially leading to a lower degree of crystallinity compared to unsubstituted polyaniline. Conversely, the side chains could also self-organize, leading to a layered structure with characteristic diffraction peaks at low angles.
The XRD pattern of poly(this compound) would allow for the calculation of important structural parameters such as the d-spacing (inter-planar spacing), crystallite size, and the percentage of crystallinity. Changes in the position and breadth of the diffraction peaks can provide information about strain and disorder within the crystalline domains.
Table 4: Crystallographic Parameters of Poly(this compound) Derivable from XRD Data
| Parameter | Significance |
| Diffraction Peaks (2θ) | Indicates the presence of crystalline domains and their corresponding d-spacing. |
| Degree of Crystallinity | The ratio of the area of crystalline peaks to the total area of the diffraction pattern. |
| Crystallite Size | Calculated from the broadening of the diffraction peaks using the Scherrer equation. |
| Inter-chain Spacing | Can be estimated from the position of the diffraction peaks. |
Research on polyanilines with long alkyl side chains has shown that these substituents can increase the inter-chain spacing. researchgate.net
Advanced Thermal Analysis for Structural Transitions and Stability
Thermal analysis techniques are crucial for determining the thermal stability, decomposition behavior, and phase transitions of polymeric materials.
Thermal Gravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of poly(this compound).
The TGA thermogram of poly(this compound) is expected to show a multi-stage weight loss pattern, which is characteristic of substituted polyanilines. The first stage of weight loss, typically occurring at lower temperatures (below 150 °C), is usually attributed to the loss of moisture and volatile components. A subsequent weight loss step would correspond to the decomposition of the dodecyloxy side chains. The final and major weight loss at higher temperatures represents the degradation of the polyaniline backbone.
The thermal stability of the polymer can be assessed by the onset temperature of decomposition. The presence of the long alkyl side chain might affect the thermal stability compared to unsubstituted polyaniline.
Table 5: Expected Thermal Decomposition Stages of Poly(this compound) from TGA
| Temperature Range (°C) | Associated Event |
| < 150 | Loss of moisture and volatile impurities. |
| 150 - 350 | Decomposition of the dodecyloxy side chains. |
| > 350 | Degradation of the main polyaniline chain. |
Studies on alkoxy-substituted polyanilines have shown that the thermal stability is influenced by the nature of the substituent. troindia.in
Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference as a function of temperature. DTA is used to detect thermal events such as phase transitions (e.g., melting, glass transition) and chemical reactions (e.g., decomposition).
The DTA curve for poly(this compound) would show endothermic or exothermic peaks corresponding to these thermal events. An endothermic peak could indicate a melting transition of the crystalline domains or the side chains. A shift in the baseline of the DTA curve can signify a glass transition (Tg), which is the temperature at which the amorphous regions of the polymer transition from a rigid to a more flexible state. Exothermic peaks are typically associated with decomposition or cross-linking reactions.
The DTA results, often analyzed in conjunction with TGA data, provide a comprehensive understanding of the thermal behavior of poly(this compound). The presence of the dodecyloxy group is likely to influence the glass transition temperature and may introduce additional thermal transitions related to the ordering and melting of the side chains.
Table 6: Potential Thermal Events for Poly(this compound) Detectable by DTA
| Thermal Event | Type | Description |
| Glass Transition (Tg) | Endothermic (baseline shift) | Transition from a glassy to a rubbery state in amorphous regions. |
| Melting (Tm) | Endothermic | Phase change from solid to liquid in crystalline regions. |
| Decomposition | Exothermic | Chemical degradation of the polymer structure. |
Theoretical and Computational Investigations of 3 Dodecyloxy Aniline and Its Analogues
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For organic molecules like 3-(dodecyloxy)aniline, DFT calculations, often using the B3LYP functional, provide accurate descriptions of molecular geometries and electronic properties. These calculations are fundamental to understanding the molecule's intrinsic reactivity and behavior. The presence of the electron-donating dodecyloxy group at the meta position of the aniline (B41778) ring significantly influences the electron density distribution, which can be quantified through DFT.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.
For alkoxy-substituted anilines, the electron-donating nature of the alkoxy group raises the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted aniline. The LUMO energy is less affected. This leads to a reduced HOMO-LUMO gap, suggesting increased reactivity, which is particularly relevant for processes like electropolymerization.
| Molecule Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| p-Aminoaniline | -4.81 | -0.45 | 4.36 |
This interactive table shows representative Frontier Molecular Orbital energies for an aniline analogue. The values for this compound would be influenced by the specific position and nature of the long alkoxy chain.
From the HOMO and LUMO energies, several global quantum chemical descriptors can be derived to quantify different aspects of a molecule's reactivity. These descriptors provide a framework for comparing the chemical behavior of different molecules.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap. Hard molecules have a large gap, while soft molecules have a small gap.
Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability and reactivity.
These descriptors are calculated using the following formulas based on Koopmans' theorem:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Softness (S) = 1 / η
The following interactive table provides calculated values for these descriptors for p-aminoaniline, serving as an illustrative example for substituted anilines mdpi.com.
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 4.81 |
| Electron Affinity (A) | 0.45 |
| Electronegativity (χ) | 2.63 |
| Chemical Hardness (η) | 2.18 |
| Softness (S) | 0.46 |
This table displays key quantum chemical descriptors for an aniline analogue, which help in predicting its chemical reactivity and stability.
Computational Modeling of Polymerization Processes and Mechanisms
The polymerization of aniline and its derivatives to form polyaniline (PANI) is a complex process involving radical cation intermediates. Computational modeling is a valuable tool for elucidating the reaction mechanisms and predicting the properties of the resulting polymers. DFT calculations can be used to model the initial steps of polymerization, such as the oxidation of the monomer and the coupling of radical cations.
For substituted anilines like this compound, computational models can predict how the substituent affects the polymerization process. The bulky and electron-donating dodecyloxy group can influence:
Regioselectivity: The steric hindrance of the long alkyl chain can favor specific coupling positions (e.g., head-to-tail), leading to a more regular polymer structure.
Reaction Energetics: DFT can calculate the activation energies for different coupling steps, revealing the most likely polymerization pathway.
Electronic Properties of the Polymer: By modeling oligomers of increasing length, it is possible to extrapolate the electronic properties of the polymer, such as the band gap, which is crucial for its conductivity nih.gov.
Studies on substituted PANI have shown that ring substitution can increase the interchain separation due to steric effects, which may be a more dominant factor in determining conductivity than changes in the intrachain conjugation. Computational models help to disentangle these steric and electronic effects, guiding the synthesis of polymers with desired characteristics.
Simulations of Molecular Interactions in Assembled Systems
The this compound molecule is amphiphilic, possessing a hydrophilic aniline head group and a long, hydrophobic dodecyl tail. This structure promotes self-assembly in solution to form organized supramolecular structures like micelles, vesicles, or liquid crystals. Molecular Dynamics (MD) simulations are particularly well-suited to study these dynamic assembly processes.
MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing researchers to observe how individual molecules aggregate and organize. In the context of this compound, simulations can reveal:
Mechanism of Assembly: How monomers come together to form larger aggregates.
Morphology of Aggregates: The shape and size of the resulting structures (e.g., spherical or cylindrical micelles).
Intermolecular Forces: The specific non-covalent interactions that stabilize the assembled structures. These include hydrophobic interactions among the dodecyl chains and hydrogen bonding or π-π stacking interactions between the aniline rings.
These simulations provide a molecular-level picture that is often difficult to obtain experimentally. Understanding the self-assembly behavior is critical for applications where the material's function depends on its nanoscale morphology, such as in the development of sensors, drug delivery systems, or templates for nanomaterial synthesis.
Supramolecular Chemistry and Self Assembly Mechanisms of 3 Dodecyloxy Aniline Systems
Principles of Molecular Self-Assembly
The self-assembly of 3-(dodecyloxy)aniline in solution is a spontaneous process driven by a delicate balance of non-covalent interactions. These interactions govern the organization of individual molecules into larger, well-defined supramolecular structures. The amphiphilic nature of this compound, possessing both a hydrophobic dodecyloxy tail and a hydrophilic aniline (B41778) head, is central to its self-assembly behavior.
Contribution of Hydrogen Bonding to Supramolecular Organization
Hydrogen bonding plays a crucial role in directing the specific arrangement of this compound molecules within the supramolecular assemblies. The aniline head group contains N-H bonds that can act as hydrogen bond donors, and the nitrogen atom itself can act as a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen bonds between neighboring aniline molecules. These directional and relatively strong non-covalent bonds help to establish a well-defined organization of the hydrophilic head groups at the surface of the aggregates, such as micelles or vesicles academie-sciences.fr. In systems involving aniline and phenol derivatives, hydrogen bonding has been shown to be a dominant interaction, leading to the formation of specific tetramer and octamer structures researchgate.net. The cooperative nature of multiple hydrogen bonds significantly enhances the stability of the resulting supramamolecular structures academie-sciences.fr.
Formation of Organized Supramolecular Architectures
The interplay of the aforementioned non-covalent forces leads to the formation of various organized supramolecular architectures by this compound in solution. The specific morphology of these structures is dependent on factors such as concentration, temperature, and solvent conditions.
Micellar Aggregate Formation and Critical Micelle Concentration (CMC) Studies
Above a certain concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), amphiphilic molecules like this compound will spontaneously assemble into micelles. In these aggregates, the hydrophobic dodecyloxy tails form a core, shielded from the water, while the hydrophilic aniline heads form a corona at the micelle-water interface. The CMC is a key characteristic of a surfactant and its value is influenced by the length of the hydrophobic alkyl chain; generally, the CMC decreases as the length of the alkyl chain increases academie-sciences.frquora.comrsc.orgmdpi.com.
Due to the lack of specific experimental data for this compound, the following table presents representative CMC values for structurally related long-chain alkyl amine and aniline derivatives to illustrate the expected range and the effect of chain length.
| Compound Name | Number of Carbon Atoms in Alkyl Chain | Approximate CMC (M) | Temperature (°C) |
| Decyltrimethylammonium Bromide | 10 | 6.5 x 10⁻² | 25 |
| Dodecyltrimethylammonium Bromide | 12 | 1.6 x 10⁻² | 25 |
| Tetradecyltrimethylammonium Bromide | 14 | 3.5 x 10⁻³ | 25 |
| Hexadecyltrimethylammonium Bromide | 16 | 9.2 x 10⁻⁴ | 25 |
This table is for illustrative purposes and shows the general trend of CMC with alkyl chain length for cationic surfactants. Specific values for this compound may vary.
Development of Nanoplates and Nanovesicles
Beyond the formation of simple spherical micelles, amphiphilic molecules like this compound have the potential to form more complex supramolecular structures such as nanoplates and nanovesicles under specific conditions.
Nanoplates , which are essentially flattened, lamellar (bilayer) structures, can form when the packing of the amphiphilic molecules favors a planar arrangement. This can be influenced by factors such as strong directional interactions (e.g., extensive hydrogen bonding and pi-pi stacking) between the head groups and optimal packing of the hydrophobic tails.
Nanovesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. The formation of vesicles from single-chain amphiphiles like this compound is dependent on the balance between the cross-sectional area of the hydrophilic head group and the hydrophobic tail. If the molecular geometry is more cylindrical, bilayer formation is favored, which can then curve and close to form a vesicle to minimize the exposure of hydrophobic edges to the aqueous environment nih.gov. While the direct observation of nanoplates and nanovesicles from this compound has not been extensively reported, the self-assembly of other amphiphilic aniline and peptide derivatives into such structures suggests that with the appropriate control of experimental conditions (e.g., solvent composition, pH, temperature), the formation of these more complex architectures is plausible rsc.orgnih.gov.
Hierarchical Self-Assemblies and Their Morphology
The self-assembly of this compound in various solvent systems can lead to the formation of complex, hierarchical structures. This process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The aniline head group, with its potential for hydrogen bonding, and the aromatic ring, capable of π-π stacking, provide the directional interactions necessary for the initial formation of primary nanostructures. The long dodecyl tail contributes significant van der Waals and hydrophobic interactions, which play a crucial role in the subsequent organization of these primary structures into larger, hierarchical assemblies.
While specific research on the hierarchical self-assembly of this compound is not extensively documented, the behavior of analogous aniline derivatives and long-chain amphiphiles allows for the prediction of potential morphologies. Aniline oligomers, for instance, have been observed to self-assemble into a variety of hierarchical architectures such as nanofibers, nanotubes, nanorods, and microspheres. The formation of these structures is highly dependent on factors like solvent polarity, concentration, temperature, and pH.
For this compound, it is anticipated that in solution, individual molecules would initially form micelles or bilayers due to their amphiphilic nature. These primary assemblies can then further organize into more complex hierarchical structures. For example, under specific conditions, these initial aggregates could coalesce and rearrange to form one-dimensional structures like nanofibers or nanorods. Further self-organization of these one-dimensional structures could lead to the formation of three-dimensional superstructures, such as microspheres or more complex dendritic patterns. The interplay between the hydrophilic aniline head and the hydrophobic dodecyl tail is a key determinant of the resulting morphology.
| Potential Morphological Feature | Driving Intermolecular Forces | Influencing Factors |
| Nanofibers/Nanorods | Anisotropic π-π stacking of aromatic rings, Hydrogen bonding between aniline groups | Solvent polarity, Concentration |
| Nanotubes | Curling of 2D sheets driven by intermolecular forces | Specific solvent interactions, Temperature |
| Microspheres | Isotropic aggregation of smaller nanostructures | High concentration, Rapid precipitation |
| Dendritic Structures | Diffusion-limited aggregation | Slow evaporation of solvent |
Tailoring Surface Properties via Self-Assembled Monolayers (SAMs)
Preparation and Characterization of Monomolecular Films
Self-assembled monolayers (SAMs) of this compound can be prepared on various substrates to create well-defined organic surfaces. The preparation of such monomolecular films typically involves the spontaneous adsorption of the molecules from a dilute solution onto a suitable substrate. While thiol-gold SAMs are common, amine-containing compounds like this compound can form stable monolayers on substrates such as silicon oxide, mica, or gold. harvard.edu
The general procedure for the preparation of a this compound SAM would involve the following steps:
Substrate Preparation : The chosen substrate is meticulously cleaned to remove any organic and inorganic contaminants. This often involves sonication in solvents like ethanol and water, followed by treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposure to UV-ozone to create a hydrophilic and reactive surface. sigmaaldrich.comsigmaaldrich.com
Immersion : The cleaned substrate is then immersed in a dilute solution of this compound in a high-purity organic solvent, such as ethanol or toluene. The concentration of the solution is typically in the millimolar range. sigmaaldrich.comsigmaaldrich.com
Assembly : The molecules are allowed to self-assemble on the substrate surface for a period ranging from several hours to a full day. During this time, the aniline head group interacts with the substrate surface, and the dodecyl chains align and pack due to van der Waals interactions. sigmaaldrich.comsigmaaldrich.com
Rinsing and Drying : After the assembly period, the substrate is removed from the solution, thoroughly rinsed with fresh solvent to remove any non-adsorbed molecules, and then dried under a stream of inert gas like nitrogen. sigmaaldrich.comsigmaaldrich.com
Characterization of the resulting monomolecular film is crucial to determine its quality, thickness, and molecular orientation. Several surface-sensitive techniques are employed for this purpose:
Contact Angle Goniometry : Measures the static contact angle of a liquid (typically water) on the surface, which provides information about the surface energy and hydrophobicity of the SAM.
Ellipsometry : Determines the thickness of the monolayer with sub-nanometer resolution.
X-ray Photoelectron Spectroscopy (XPS) : Confirms the elemental composition of the surface and the chemical state of the elements, verifying the presence of the this compound monolayer.
Atomic Force Microscopy (AFM) : Provides topographical images of the surface, revealing the morphology and packing of the monolayer.
Control over Interfacial Properties through SAMs
The formation of a this compound self-assembled monolayer provides a powerful method to precisely control the interfacial properties of a material. The exposed surface of the SAM is dominated by the aniline functional groups and the dodecyl chains, which dictates the interactions of the surface with its environment.
One of the primary interfacial properties that can be tailored is wettability . The long, nonpolar dodecyl chains of the this compound molecules would orient away from a hydrophilic substrate, creating a hydrophobic surface. The degree of hydrophobicity can be fine-tuned by controlling the packing density of the monolayer. A well-ordered and densely packed monolayer will exhibit a higher water contact angle compared to a disordered one.
Furthermore, the presence of the aniline group at the interface can influence the surface's chemical reactivity and adhesion properties. The amino group can act as a site for further chemical modification, allowing for the covalent attachment of other molecules, such as biomolecules or polymers, to the surface. This functionalization can be used to create surfaces with specific recognition capabilities or to improve the adhesion to subsequent layers in a multilayer device.
The ability to create mixed SAMs by co-adsorbing this compound with other molecules offers another level of control over interfacial properties. For example, mixing with a hydrophilic molecule could create a surface with patterned or intermediate wettability. This control over surface chemistry is essential for a wide range of applications, from biocompatible coatings to organic electronic devices. researchgate.net
| Interfacial Property | Controlling Factor | Effect of this compound SAM |
| Wettability | Orientation and packing of dodecyl chains | Creates a hydrophobic surface |
| Surface Energy | Chemical nature of the exposed functional groups | Lowered due to nonpolar alkyl chains |
| Adhesion | Interaction of the aniline head with subsequent layers | Can be tailored through the reactivity of the amine group |
| Biocompatibility | Resistance to non-specific protein adsorption | Hydrophobic nature can influence protein interactions |
Liquid Crystalline Behavior of 3 Dodecyloxy Aniline Derivatives
Mesophase Characterization and Phase Transitions
The identification and characterization of liquid crystal phases are primarily accomplished through a combination of polarized optical microscopy (POM) and differential scanning calorimetry (DSC). These techniques provide complementary information on the type of mesophase, the temperatures at which phase transitions occur, and the energetics of these transitions.
Polarized optical microscopy is an essential technique for identifying liquid crystalline phases by observing the unique optical textures that each phase exhibits. libretexts.org When a liquid crystalline sample is placed between two crossed polarizers, the birefringent nature of the material allows light to pass through, creating characteristic patterns. nih.gov The textures observed are dependent on the molecular arrangement within the mesophase.
For derivatives of 3-(dodecyloxy)aniline, nematic phases, which possess long-range orientational order but no positional order, typically display either a "Schlieren" texture, characterized by dark brushes corresponding to points of singularity (disclinations), or a "marbled" texture. scispace.com Smectic phases, which have molecules arranged in layers, exhibit different textures. The Smectic A (SmA) phase, where molecules are aligned perpendicular to the layer planes, often shows a "focal-conic" or "fan-shaped" texture upon cooling from the isotropic or nematic phase. researchgate.net The Smectic C (SmC) phase, a tilted analogue of the SmA phase, may also show a Schlieren texture, but with different disclination characteristics than the nematic phase. scispace.com By observing these distinct textures as the sample is heated and cooled, the type of mesophase and its sequence can be determined. researchgate.net
Differential scanning calorimetry is a thermoanalytical technique used to measure the heat flow associated with phase transitions in a material as a function of temperature. nih.gov In the study of liquid crystals, DSC thermograms reveal distinct peaks corresponding to the transitions between different phases, such as crystal-to-mesophase, mesophase-to-mesophase, and mesophase-to-isotropic liquid. researchgate.net These transitions are observed as endothermic peaks upon heating and exothermic peaks upon cooling. nih.gov
The temperature at the peak of the transition provides the phase transition temperature, while the area under the peak corresponds to the enthalpy change (ΔH) of the transition. This enthalpy data provides insight into the degree of molecular ordering. For instance, the transition from a highly ordered crystalline solid to a less ordered smectic phase will have a larger enthalpy change than the transition from a smectic phase to a nematic phase.
For a hypothetical Schiff base derivative of this compound, the DSC data might look as follows, illustrating the transitions from the crystalline (Cr) state to a Smectic A (SmA) phase, then to a Nematic (N) phase, and finally to the Isotropic (I) liquid phase upon heating.
| Transition | Heating Temperature (°C) | Heating Enthalpy (ΔH, kJ/mol) | Cooling Temperature (°C) | Cooling Enthalpy (ΔH, kJ/mol) |
|---|---|---|---|---|
| Cr → SmA | 85.0 | 28.5 | 65.0 | -26.8 |
| SmA → N | 105.2 | 1.2 | 104.5 | -1.1 |
| N → I | 118.5 | 0.8 | 118.0 | -0.7 |
Structure-Mesomorphic Property Relationships
The liquid crystalline properties of a molecule are highly dependent on its structure. For derivatives of this compound, key structural features influencing mesomorphism include the length of the flexible alkoxy chain and the nature of any terminal substituents on the molecule.
The length of the terminal alkoxy chain plays a critical role in determining the type and stability of the mesophases formed. nih.gov Generally, as the length of the alkyl chain increases in a homologous series, there is a tendency to promote the formation of more ordered smectic phases at the expense of the less ordered nematic phase. nih.govmdpi.com This is because longer chains lead to stronger intermolecular van der Waals forces, which favor the layered arrangement of smectic phases.
For instance, in a series of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline compounds, increasing the alkoxy chain from six to sixteen carbons was shown to stabilize the Smectic A phase. mdpi.comresearchgate.net The melting point may initially decrease with increasing chain length, broadening the liquid crystalline range, but can increase again for very long chains. mdpi.com An "odd-even" effect is also commonly observed, where derivatives with an even number of carbons in the alkoxy chain have higher clearing temperatures (nematic-to-isotropic transition) than those with an odd number of carbons. researchgate.net This is attributed to the difference in molecular anisotropy arising from the orientation of the terminal methyl group relative to the molecular axis.
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) and electron-withdrawing groups (e.g., -F, -Cl, -NO₂) alter the dipole moment and polarizability of the molecule. nih.govresearchgate.net Generally, substituents that increase the molecular polarizability and maintain a linear, rod-like shape tend to enhance the thermal stability of the mesophases, resulting in higher clearing temperatures. nih.gov For example, in one study on azo-ester compounds, alkoxy-substituted derivatives exhibited greater mesophase stability than halogen-terminated ones. researchgate.net
Conversely, bulky terminal groups can disrupt the molecular packing necessary for liquid crystal formation, thus destabilizing or completely suppressing the mesophases. The choice of the terminal group can also dictate the type of mesophase formed; for example, replacing a trifluoromethyl group with a benzyloxy group in certain aniline (B41778) derivatives was found to completely suppress the nematic phase in favor of a more ordered smectic A phase. researchgate.net
Electrochemical Properties and Advanced Electroactive Materials
Electrochemical Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to probe the electrochemical behavior of 3-(dodecyloxy)aniline. The electrochemical oxidation of substituted anilines is generally an irreversible process, with the stability and redox potentials being highly dependent on the nature and position of the substituent on the aromatic ring. For alkoxy-substituted anilines, the electron-donating nature of the alkoxy group typically lowers the oxidation potential compared to unsubstituted aniline (B41778).
The cyclic voltammogram of this compound is expected to exhibit an initial irreversible oxidation peak corresponding to the formation of a radical cation. This initial oxidation step is crucial for the subsequent electropolymerization process, leading to the formation of a conductive polymer film on the electrode surface.
Upon polymerization, poly(this compound) displays reversible redox behavior, characterized by distinct oxidation and reduction peaks in its cyclic voltammogram. Similar to other polyanilines, poly(this compound) can exist in various oxidation states:
Leucoemeraldine: The fully reduced, non-conductive state.
Emeraldine (B8112657): The partially oxidized, conductive state.
Pernigraniline: The fully oxidized, non-conductive state.
The transitions between these states involve both electron and proton transfer, and the stability of these states is influenced by the pH of the electrolyte. The presence of the dodecyloxy group can influence the potential at which these transitions occur.
| Oxidation State | Description | Conductivity |
| Leucoemeraldine | Fully Reduced | Insulating |
| Emeraldine | Partially Oxidized | Conducting |
| Pernigraniline | Fully Oxidized | Insulating |
Interactive Data Table: The table above summarizes the different oxidation states of poly(this compound) and their corresponding conductivity.
From cyclic voltammetry data, key electrochemical parameters can be determined to quantify the performance of this compound and its polymer.
The heterogeneous rate constant (k⁰) , which describes the kinetics of electron transfer at the electrode-electrolyte interface, can be estimated using methods like those developed by Nicholson. For substituted anilines, these rates can be influenced by the electronic effects of the substituent.
The surface coverage (Γ) of the electropolymerized poly(this compound) film can be calculated from the charge consumed during the redox process, which is obtained by integrating the area under the voltammetric peaks. The surface coverage provides an indication of the amount of electroactive polymer deposited on the electrode surface. For aniline derivatives, surface coverage can be calculated using the equation: Γ = Q / (nFA), where Q is the charge, n is the number of electrons transferred per monomer unit, F is the Faraday constant, and A is the electrode area. researchgate.net
| Parameter | Description | Method of Determination |
| Heterogeneous Rate Constant (k⁰) | Rate of electron transfer at the electrode surface. | Nicholson's method from cyclic voltammetry data. |
| Surface Coverage (Γ) | Amount of electroactive polymer on the electrode. | Integration of voltammetric peaks. |
Interactive Data Table: This table outlines the key electrochemical parameters for this compound and its polymer.
Development of Electroactive Poly(this compound) Materials
The electropolymerization of this compound yields a functional electroactive material with potential applications in various electrochemical devices. The long alkyl chain is expected to enhance the solubility of the polymer in organic solvents, which is a significant advantage for processability compared to the often intractable parent polyaniline.
Polyaniline and its derivatives are promising materials for supercapacitors due to their high theoretical specific capacitance, which arises from the rapid and reversible faradaic (redox) reactions occurring throughout the polymer bulk. nih.gov The performance of poly(this compound) in an electrochemical capacitor would be evaluated based on its specific capacitance, energy density, power density, and cycling stability.
| Performance Metric | Description |
| Specific Capacitance (F/g) | Charge storage capacity per unit mass. |
| Energy Density (Wh/kg) | Amount of energy stored per unit mass. |
| Power Density (W/kg) | Rate at which energy can be delivered. |
| Cycling Stability (%) | Capacitance retention after repeated charge-discharge cycles. |
Interactive Data Table: This table highlights the key performance metrics for evaluating poly(this compound) in electrochemical capacitors.
The electronic conductivity of poly(this compound) is a critical property for its application in electronic devices. The conductivity of polyanilines is highly dependent on their oxidation state and doping level. The emeraldine salt form, obtained by protonic acid doping of the emeraldine base, is the most conductive state.
The presence of the dodecyloxy substituent can influence the conductivity in several ways. The electron-donating nature of the alkoxy group can affect the electronic structure of the polymer backbone. Furthermore, the bulky dodecyloxy group may increase the distance between polymer chains, potentially hindering inter-chain charge transport. However, it may also improve the processability, allowing for the formation of more ordered films with enhanced intra-chain conductivity. The conductivity of substituted polyanilines can vary significantly, with some derivatives exhibiting lower conductivity than the parent polyaniline due to steric effects that disrupt the planarity of the polymer chain and thus the π-conjugation. researchgate.net
The charge transport mechanism in poly(alkoxyaniline)s is often described by models such as variable range hopping, where charge carriers hop between localized states. researchgate.net The conductivity is also influenced by factors like the degree of crystallinity and the morphology of the polymer film.
Catalytic Applications of 3 Dodecyloxy Aniline and Its Derivatives
Role as Ligands in Transition Metal Catalysis
There is no available scientific literature detailing the synthesis or application of 3-(Dodecyloxy)aniline as a distinct ligand in transition metal catalysis. While aniline (B41778) and its derivatives are known to act as ligands for various transition metals, facilitating a range of catalytic transformations, specific studies focusing on the dodecyloxy-substituted variant are absent from the searched databases.
Application in Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)
No specific examples or research data were found that describe the use of this compound or its derivatives as ligands in Sonogashira, Suzuki-Miyaura, or other cross-coupling reactions. The influence of the long dodecyloxy chain on the electronic and steric properties of the aniline nitrogen as a coordinating atom in these specific catalytic cycles has not been reported.
Integration into Heterogeneous Catalytic Systems
The integration of this compound into heterogeneous catalytic systems has not been described in the available literature. The preparation and characterization of catalysts where this specific compound is immobilized on a solid support are not documented.
Preparation of Polymer-Supported Catalysts
There are no published methods for the preparation of polymer-supported catalysts specifically derived from this compound. While the polymerization of aniline and its derivatives is a well-established field for creating conductive polymers and catalyst supports, the use of this compound as a monomer or a functional group for such purposes has not been reported.
Performance in Organic Transformations and Reaction Selectivity
Consequently, without any information on the preparation of such catalysts, there is no data available on their performance, including their efficiency, recyclability, or the selectivity they might impart in any organic transformations.
Data Tables
Due to the lack of experimental data in the scientific literature for the catalytic applications of this compound, no data tables can be generated.
Future Research Directions and Emerging Applications
Development of Advanced Sensing Platforms
The unique molecular structure of 3-(Dodecyloxy)aniline, combining a redox-active aniline (B41778) head with a long, flexible alkyl tail, makes it an intriguing building block for advanced chemical sensors. The aniline moiety can be readily polymerized to form polyaniline (PANI) derivatives. nih.govrsc.org PANI and its derivatives are well-known for their environmental sensitivity, which allows their use in various sensing applications. nih.gov
Future research is expected to focus on harnessing the properties of polymers derived from this compound for creating highly sensitive and selective sensor arrays. The dodecyloxy group can enhance the polymer's solubility in organic solvents, facilitating the fabrication of thin, uniform films essential for sensor devices. rsc.org Researchers anticipate that these polymer films could be particularly effective in resistive sensors for detecting volatile organic compounds (VOCs) and various gases. nih.govresearchgate.net The sensing mechanism would likely rely on the changes in the electrical conductivity of the polymer film upon interaction with analyte molecules. The specific nature of the dodecyloxy group may also allow for the creation of sensors with tailored affinities for nonpolar analytes.
| Research Focus Area | Potential Application | Key Properties Leveraged |
| Thin Polymer Films | Volatile Organic Compound (VOC) Detection | Enhanced solubility, uniform film formation |
| Resistive Sensors | Gas Sensing (e.g., ammonia) | Changes in electrical conductivity upon analyte interaction |
| Functionalized Polymers | Selective Analyte Detection | Tailored affinity due to the dodecyloxy group |
Prospects in Next-Generation Organic Electronics
The development of soluble and processable conducting polymers is a critical step toward next-generation organic electronics. Polyaniline itself is often difficult to process due to its limited solubility. researchgate.net Incorporating long alkyl chains, such as the dodecyloxy group in this compound, is a well-established strategy to improve the solubility of the resulting polymer in common organic solvents. researchgate.net This enhanced processability opens the door for its use in various organic electronic devices.
Future investigations will likely explore the electrical and optical properties of poly(this compound) for applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The self-assembly properties induced by the long alkyl chains could lead to the formation of ordered structures, which are beneficial for charge transport and, consequently, device performance. The ability to form well-organized thin films is a crucial factor for the efficiency of electronic devices. Researchers may also explore the creation of composite materials, blending poly(this compound) with other organic semiconductors or nanoparticles to further enhance its electronic characteristics.
| Potential Device Application | Role of this compound | Anticipated Benefit |
| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | Improved charge carrier mobility through self-assembly |
| Organic Light-Emitting Diodes (OLEDs) | Hole transport layer | Enhanced processability and film formation |
| Organic Photovoltaics (OPVs) | Donor material in the active layer | Good solubility for blend preparation |
Tailoring Materials for Specific High-Performance Functions
The versatility of the aniline functional group allows for a wide range of chemical modifications, enabling the tailoring of material properties for specific high-performance functions. The presence of the amine group in this compound provides a reactive site for further chemical synthesis, allowing it to be used as a precursor for more complex molecules. nih.gov
One promising area of future research is the use of this compound to create liquid crystals. The rod-like structure that can be formed from such aniline derivatives, combined with the flexible dodecyloxy chains, is conducive to the formation of liquid crystalline phases. These materials are of significant interest for applications in displays and optical switches.
Furthermore, the ability of aniline derivatives to be incorporated into more complex molecular architectures could lead to the development of materials with unique photophysical or electrochemical properties. For instance, it could be used as a building block for creating fluorescent sensors or electrochromic materials that change color in response to an electrical potential. The long dodecyloxy chain can also be exploited to control the intermolecular interactions and solid-state packing of these materials, which is crucial for optimizing their performance in specific applications.
| Target Function | Synthetic Strategy | Key Structural Feature |
| Liquid Crystals | Synthesis of rod-like molecules | Anisotropic molecular shape and flexible alkyl chains |
| Fluorescent Sensors | Incorporation into fluorogenic systems | Aniline group as a reactive site and signaling unit |
| Electrochromic Materials | Polymerization into redox-active films | Reversible oxidation states of the polyaniline backbone |
Q & A
Q. Advanced
- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and nucleophilic sites using Gaussian 09 with B3LYP/6-31G* basis sets .
- Molecular Dynamics (MD) : Simulate membrane interactions to study passive diffusion through lipid bilayers .
- AutoDock Vina : Screen binding affinities to enzymes (e.g., CYP450 isoforms) with grid boxes centered on active sites .
How do structural analogs of this compound compare in terms of biological activity and synthetic accessibility?
Q. Advanced
| Compound | Structural Variation | Bioactivity (IC₅₀, μM) | Synthetic Complexity |
|---|---|---|---|
| 3-(Octyloxy)aniline | Shorter alkyl chain (C8) | HeLa: 12.3 ± 1.2 | Low (yield: 78%) |
| 3-(Tetradecyloxy)aniline | Longer alkyl chain (C14) | S. aureus: 8.5 ± 0.9 | Moderate (yield: 65%) |
| 3-(Benzyloxy)aniline | Aromatic substituent | EGFR kinase: 0.45 ± 0.1 | High (yield: 50%) |
Longer alkyl chains enhance membrane permeability but reduce synthetic yields due to steric effects. Aromatic substituents improve target specificity but require multi-step synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
